N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide
CAS No.: 1421507-71-2
Cat. No.: VC6215959
Molecular Formula: C25H28N2O2
Molecular Weight: 388.511
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421507-71-2 |
|---|---|
| Molecular Formula | C25H28N2O2 |
| Molecular Weight | 388.511 |
| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3,3-diphenylpropanamide |
| Standard InChI | InChI=1S/C25H28N2O2/c1-27(2)22-15-13-21(14-16-22)24(28)18-26-25(29)17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23-24,28H,17-18H2,1-2H3,(H,26,29) |
| Standard InChI Key | ZFBCYEFBWZMLDQ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide possesses a branched architecture combining aromatic and aliphatic components. The core structure consists of:
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A 3,3-diphenylpropanamide backbone providing hydrophobic character
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A 2-hydroxyethyl group linked to a para-dimethylaminophenyl ring, introducing polarity and potential hydrogen-bonding capacity
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N,N-Dimethylamino substituents capable of influencing electron distribution and bioavailability
The compound's IUPAC name—N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3,3-diphenylpropanamide—precisely reflects this arrangement. X-ray crystallography data remain unavailable, but computational models predict a semi-rigid conformation due to steric interactions between the diphenyl groups and the hydroxyethyl chain .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Primary Synthetic Route
The synthesis follows a three-step sequence optimized for yield and purity:
Step 1: Formation of 3,3-Diphenylpropanoic Acid Chloride
Reacting 3,3-diphenylpropanoic acid with thionyl chloride (SOCl₂) under reflux yields the corresponding acyl chloride, crucial for subsequent amide bond formation.
Step 2: Aminolysis with 2-Amino-1-(4-dimethylaminophenyl)ethanol
The acyl chloride undergoes nucleophilic attack by 2-amino-1-(4-dimethylaminophenyl)ethanol in dichloromethane at 0–5°C. Triethylamine serves as an acid scavenger, achieving 68–72% yields.
Step 3: Purification via Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and byproducts, delivering ≥95% purity by HPLC.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Prevents thermal decomposition of amine |
| Solvent System | Anhydrous DCM | Enhances acyl chloride stability |
| Molar Ratio (Acid:SOCl₂) | 1:1.2 | Completes acid chloride conversion |
| Chromatography Eluent | EtOAc:Hexane (3:7) | Resolves polar byproducts |
Alternative Methodologies
Emerging approaches aim to improve sustainability:
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Enzymatic Aminolysis: Candida antarctica lipase B catalyzes amide bond formation in aqueous media, reducing organic solvent use
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Flow Chemistry: Continuous processing with microreactors enhances heat/mass transfer, achieving 85% yield in 30 minutes residence time
Analytical Profiling and Quality Control
Chromatographic Methods
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm achieves baseline separation using:
Stability Assessment
Forced degradation studies reveal:
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Acidic Conditions (0.1N HCl, 70°C): 15% degradation in 24h via amide hydrolysis
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Oxidative Stress (3% H₂O₂): <5% degradation after 8h
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Photostability (ICH Q1B): No significant decomposition under UV/visible light
Future Research Directions
Target Validation Studies
Priority areas include:
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In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration
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Receptor Profiling: Full panel opioid receptor binding assays (MOR/DOR/KOR)
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Toxicology Screening: Acute toxicity in rodent models (LD₅₀ determination)
Structural Optimization
Rational design strategies could enhance therapeutic potential:
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Bioisosteric Replacement: Swapping diphenyl groups with bicyclic aromatics to improve solubility
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Prodrug Development: Esterification of the hydroxy group for enhanced absorption
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